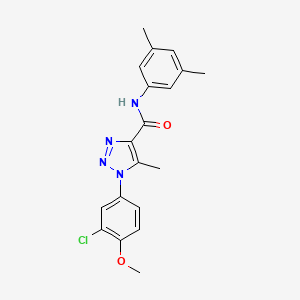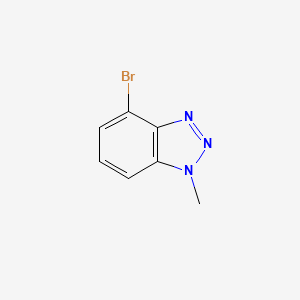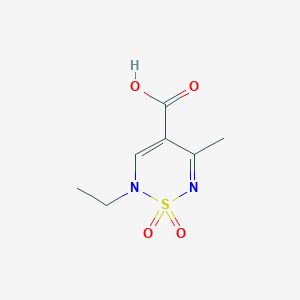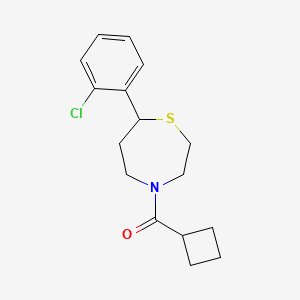![molecular formula C15H16N6O2S B2491951 2,4-Dimethyl-5-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]-1,3-thiazole CAS No. 2097859-05-5](/img/structure/B2491951.png)
2,4-Dimethyl-5-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]-1,3-thiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dimethyl-5-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]-1,3-thiazole is a synthetic organic compound with a complex molecular structure, which combines various functional groups and heterocyclic components
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethyl-5-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]-1,3-thiazole involves multiple steps and the use of various reagents and catalysts
Step 1: Synthesis of 5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine
Reagents: : 5-methyl-1,2,4-triazole, pyrimidine-2-amine
Conditions: : Heating under reflux in the presence of a base such as sodium hydride
Step 2: Formation of the Azetidine Ring
Reagents: : Azetidine-3-carboxylic acid, coupling agent (e.g., EDC, DCC)
Conditions: : Room temperature to moderate heating
Step 3: Assembly of the Thiazole Ring
Reagents: : 2,4-dimethylthiazole, suitable activating agents
Conditions: : Appropriate solvent, temperature control
Industrial Production Methods
Scaling up the production of this compound for industrial purposes requires optimization of reaction conditions to maximize yield and purity. Common methods include:
Continuous Flow Synthesis: : Enhancing reaction efficiency and scalability.
Use of Catalysts: : Employing suitable catalysts to improve reaction rates.
Análisis De Reacciones Químicas
Types of Reactions it Undergoes
2,4-Dimethyl-5-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]-1,3-thiazole can undergo various chemical reactions, including:
Oxidation: : Conversion to oxidized forms using agents like hydrogen peroxide or KMnO₄.
Reduction: : Reduction of specific functional groups using reducing agents like LiAlH₄.
Substitution: : Electrophilic or nucleophilic substitution reactions to modify specific sites on the molecule.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, potassium permanganate, mild acidic or basic conditions.
Reduction: : Lithium aluminum hydride, sodium borohydride, usually under an inert atmosphere.
Substitution: : Halogenating agents, strong bases or acids depending on the substitution type.
Major Products Formed
Oxidation: : Corresponding oxidized derivatives
Reduction: : Reduced forms with altered functional groups
Substitution: : Various substituted products based on the substituents introduced
Aplicaciones Científicas De Investigación
2,4-Dimethyl-5-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]-1,3-thiazole has diverse applications across different scientific disciplines:
Chemistry: : Used as a building block for the synthesis of complex molecules.
Biology: : Studied for its potential biological activities and interactions with biomolecules.
Medicine: : Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: : Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
Molecular Targets and Pathways Involved
The specific mechanism of action of 2,4-Dimethyl-5-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]-1,3-thiazole depends on its application and the biological system it interacts with. Generally, the compound may interact with enzymes, receptors, or other proteins, modulating their activity and resulting in various biological effects. It can also affect specific signaling pathways, leading to changes in cellular behavior and responses.
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dimethyl-1,3-thiazole: : Lacks the azetidine and triazolopyrimidine groups.
5-methyl-1,2,4-triazole: : A component used in the synthesis, with simpler structure.
Azetidine-3-carboxylic acid: : Used in ring formation, without the triazolopyrimidine and thiazole rings.
Uniqueness
2,4-Dimethyl-5-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]-1,3-thiazole is unique due to its multifaceted molecular structure that combines different heterocycles, offering diverse reactivity and potential applications. This unique combination allows it to perform functions that simpler analogs cannot achieve, making it a valuable compound in scientific research and industrial applications.
By encompassing various aspects of this compound, from its synthesis to its applications, we get a comprehensive view of its significance and potential. Always fascinating how a single molecule can bridge multiple fields and open doors to numerous possibilities!
Propiedades
IUPAC Name |
(2,4-dimethyl-1,3-thiazol-5-yl)-[3-[(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)oxy]azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N6O2S/c1-8-4-12(21-15(18-8)16-7-17-21)23-11-5-20(6-11)14(22)13-9(2)19-10(3)24-13/h4,7,11H,5-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPJGVZIUNDIUQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=NN2C(=C1)OC3CN(C3)C(=O)C4=C(N=C(S4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2E)-3-(2-Chlorophenyl)-N-{4-[(pyrimidin-2-YL)sulfamoyl]phenyl}prop-2-enamide](/img/structure/B2491870.png)
![N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-(N-methyl-N-phenylsulfamoyl)benzamide hydrochloride](/img/structure/B2491871.png)
![N-(6-methoxybenzo[d]thiazol-2-yl)-2-(methylsulfonyl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2491872.png)

![9-(3-methoxyphenyl)-1-methyl-3-[(2E)-3-phenylprop-2-en-1-yl]-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2491875.png)
![4-Bromo-N-(3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide](/img/structure/B2491876.png)
![methyl 2-[2-(2,4-dichlorophenoxy)acetamido]-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2491878.png)
![(1-Aza-bicyclo[2.2.2]oct-3-YL)-(4-fluoro-benzyl)-amine dihydrochloride](/img/structure/B2491879.png)
![N-(2,2-di(furan-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2491882.png)
![3-[4-(5-Aminopentyl)-1-oxoisoindolin-2-yl]piperidine-2,6-dione](/img/structure/B2491883.png)


![3-(4-chlorophenyl)-1-(2,3-dimethylphenyl)-3-hydroxy-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2491891.png)
